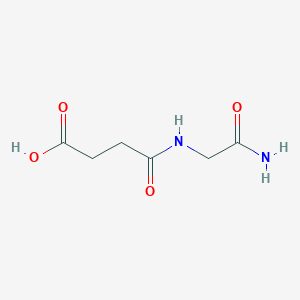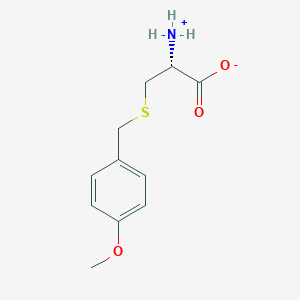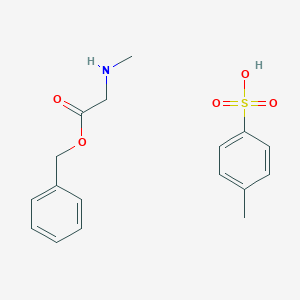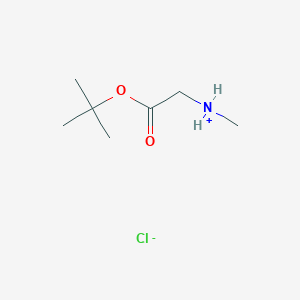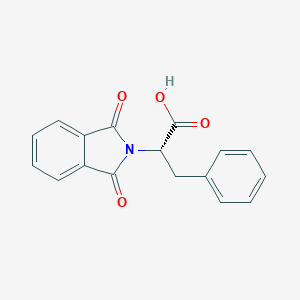
N-Phtaloyl-L-phénylalanine
Vue d'ensemble
Description
N-Phthaloyl-L-phenylalanine is an organic compound with the empirical formula C17H13NO4 and a molecular weight of 295.29 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and is characterized by the presence of a phthaloyl group attached to the amino group of L-phenylalanine. This compound is commonly used in peptide synthesis and as a pharmaceutical intermediate .
Applications De Recherche Scientifique
N-Phthaloyl-L-phenylalanine has several scientific research applications:
Peptide Synthesis: It is used as a protecting group for the amino group in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including HIV proteinase inhibitors.
Biotechnological Applications: The compound is used in metabolic engineering to enhance the production of L-phenylalanine in microbial systems.
Anti-inflammatory and Immunomodulatory Research: Studies have shown that phthaloyl amino acids, including N-Phthaloyl-L-phenylalanine, possess anti-inflammatory and immunomodulatory properties.
Mécanisme D'action
Target of Action
N-Phthaloyl-L-phenylalanine is a derivative of the amino acid phenylalanine It’s known that phenylalanine, the parent compound, plays a crucial role in the synthesis of neurotransmitters norepinephrine and dopamine .
Mode of Action
It’s suggested that the compound might interact with its targets in a way similar to phenylalanine, contributing to the synthesis of neurotransmitters
Biochemical Pathways
Given its structural similarity to phenylalanine, it may be involved in the same biochemical pathways, such as the synthesis of neurotransmitters .
Result of Action
One study suggests that n-phthaloyl amino acid derivatives, including a phenylalanine derivative, exhibit anti-inflammatory and immunomodulatory activities .
Méthodes De Préparation
The preparation of N-Phthaloyl-L-phenylalanine typically involves the reaction of phthalic anhydride with L-phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene under reflux conditions . The general steps are as follows:
Esterification: Phthalic anhydride reacts with L-phenylalanine to form N-phthaloyl-L-phenylalanine ester.
Hydrolysis: The ester is then hydrolyzed to yield N-Phthaloyl-L-phenylalanine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
N-Phthaloyl-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phthaloyl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-phenylalanine and phthalic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic ring can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
N-Phthaloyl-L-phenylalanine can be compared with other phthaloyl amino acids such as:
- N-Phthaloylglycine
- N-Phthaloyl-L-alanine
- N-Phthaloyl-L-arginine
These compounds share similar structural features but differ in their amino acid components. N-Phthaloyl-L-phenylalanine is unique due to the presence of the phenylalanine moiety, which imparts distinct chemical and biological properties . For instance, the phenylalanine derivative has shown potent antiepileptic effects, surpassing those of thalidomide .
Propriétés
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYRSTHMTWUHGE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319030 | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5123-55-7 | |
| Record name | N-Phthaloyl-(S)-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5123-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 338600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005123557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
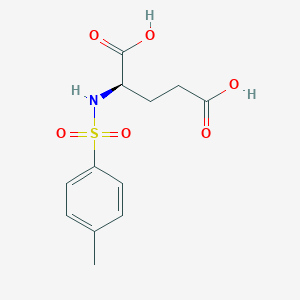
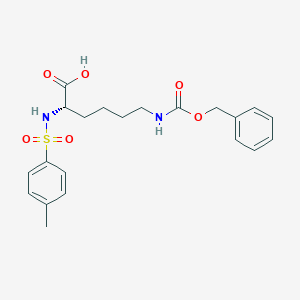
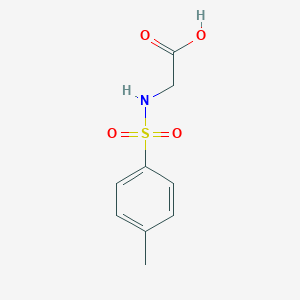
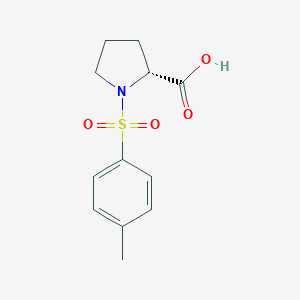
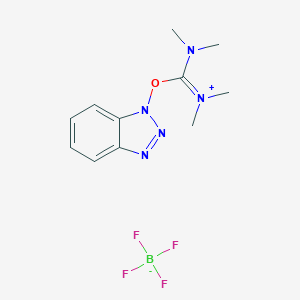


![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
